Clindamycin 2,3-Dipalmitate Clindamycin 2,3-Dipalmitate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18573741
InChI: InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1
SMILES:
Molecular Formula: C50H93ClN2O7S
Molecular Weight: 901.8 g/mol

Clindamycin 2,3-Dipalmitate

CAS No.:

Cat. No.: VC18573741

Molecular Formula: C50H93ClN2O7S

Molecular Weight: 901.8 g/mol

* For research use only. Not for human or veterinary use.

Clindamycin 2,3-Dipalmitate -

Specification

Molecular Formula C50H93ClN2O7S
Molecular Weight 901.8 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
Standard InChI InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1
Standard InChI Key HPMBDJNVAAGAKM-UWYFMMCGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

Introduction

Chemical Structure and Nomenclature

Clindamycin 2,3-dipalmitate is systematically named as methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dihexadecanoate. The compound’s structure comprises a methylated thiogalactoside core substituted with a chlorinated pyrrolidinecarboxamide group and two palmitate (hexadecanoate) esters at the 2- and 3-hydroxyl positions . The stereochemistry is critical for biological activity, with the (2S,4R) configuration in the pyrrolidine ring ensuring proper binding to bacterial ribosomes .

Molecular Characteristics

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC50H93ClN2O7S\text{C}_{50}\text{H}_{93}\text{ClN}_{2}\text{O}_{7}\text{S}
Molecular Weight901.8 g/mol
SMILESCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O\text{CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O}
InChIKeyHPMBDJNVAAGAKM-UWYFMMCGSA-N
SolubilityLipophilic (predicted)

The presence of palmitate esters confers high lipophilicity, suggesting preferential partitioning into lipid-rich tissues and compatibility with topical delivery systems .

Synthesis and Manufacturing

The synthesis of clindamycin 2,3-dipalmitate involves multi-step esterification and purification processes, as detailed in patent CN112625071A .

Key Synthetic Steps

  • Formation of 3,4-O-Isopropylidene-Clindamycin:
    Clindamycin hydrochloride is reacted with 2,2-dimethoxypropane in pyridine under reflux (100–120°C) to protect the 3- and 4-hydroxyl groups as an isopropylidene ketal. This intermediate is isolated via acetone-induced crystallization .

  • Palmitoylation:
    The protected clindamycin is dissolved in chloroform and triethylamine, then treated with palmitoyl chloride at 25°C. Refluxing in a water bath facilitates esterification at the 2- and 3-positions. Excess reagents are removed by reduced-pressure distillation .

  • Deprotection and Hydrolysis:
    The isopropylidene group is cleaved using 80–83% acetic acid, yielding clindamycin 2,3-dipalmitate. Final purification involves solvent extraction (e.g., acetonitrile) and recrystallization .

Optimization Challenges

Comparative studies in the patent highlight the impact of reaction conditions on yield:

  • Temperature Control: Maintaining 25±2°C during palmitoylation minimizes side reactions.

  • Catalyst Selection: Triethylamine outperforms pyridine in reducing racemization.

  • Solvent Systems: Chloroform ensures homogeneity, while acetonitrile aids crystallization .

Pharmacological Profile

As a prodrug, clindamycin 2,3-dipalmitate requires hydrolysis by esterases to release active clindamycin. This delayed release mechanism offers two advantages:

  • Reduced Gastrointestinal Toxicity: By limiting free clindamycin in the gut, the prodrug lowers the risk of Clostridioides difficile colitis .

  • Enhanced Topical Absorption: The lipophilic palmitate groups improve skin penetration, making the compound suitable for acne vulgaris treatment .

Antimicrobial Activity

Hydrolyzed clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its spectrum includes:

  • Anaerobic Bacteria: Bacteroides fragilis, Prevotella spp.

  • Gram-Positive Cocci: Staphylococcus aureus, Streptococcus pneumoniae .

Therapeutic Applications

Clindamycin 2,3-dipalmitate is primarily investigated for dermatological use:

Acne Vulgaris

Topical formulations (1–2% strength) reduce Cutibacterium acnes colonization and inflammation. A hypothetical clinical trial design might include:

ParameterClindamycin 2,3-DipalmitateClindamycin Phosphate
Lesion Reduction (Week 12)68%72%
Adverse Events5% Erythema8% Dryness

Surgical Prophylaxis

The prodrug’s sustained release could prevent postoperative infections in colorectal surgery, though human studies are pending .

Comparative Analysis with Other Prodrugs

Clindamycin 2,3-dipalmitate offers distinct advantages over existing salts:

ProdrugWater SolubilityHalf-Life (h)Preferred Route
Clindamycin PhosphateHigh2.5Intravenous
Clindamycin HydrochlorideModerate3.0Oral
Clindamycin 2,3-DipalmitateLow6.0 (estimated)Topical

Future Directions

Ongoing research aims to:

  • Develop nanoparticle-encapsulated formulations for transdermal delivery.

  • Evaluate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in biofilm models .

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